molecular formula C10H12ClNO2 B2970187 2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide CAS No. 1378993-40-8

2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2970187
CAS No.: 1378993-40-8
M. Wt: 213.66
InChI Key: XMCOAUJTDKIQIW-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide is a chemical compound characterized by its molecular structure, which includes a chloro group, an ethyl group, and a hydroxyphenyl group attached to an acetamide backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with ethylamine and 3-hydroxyaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The chloro group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-chloro-N-ethyl-N-(3-oxophenyl)acetamide.

  • Reduction: Formation of 2-amino-N-ethyl-N-(3-hydroxyphenyl)acetamide.

  • Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide is similar to other acetamide derivatives, such as 2-chloro-N-phenylacetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide. its unique combination of functional groups gives it distinct chemical and biological properties. For instance, the presence of the ethyl group and the hydroxyphenyl group can influence its reactivity and binding affinity compared to other compounds.

Comparison with Similar Compounds

  • 2-Chloro-N-phenylacetamide

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide

  • 2-Chloro-N-(2-hydroxyphenyl)acetamide

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Properties

IUPAC Name

2-chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-12(10(14)7-11)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCOAUJTDKIQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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